MAT2A inhibitor - 2201057-10-3

MAT2A inhibitor

Catalog Number: EVT-274221
CAS Number: 2201057-10-3
Molecular Formula: C31H22N6OS
Molecular Weight: 526.618
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methionine adenosyltransferase 2A (MAT2A) inhibitors are a class of small molecules designed to inhibit the enzymatic activity of MAT2A. [, , , , , , , , , , , , , , , , , , , , , , , , ] MAT2A is a key enzyme in the methionine cycle, primarily responsible for catalyzing the synthesis of S-adenosyl methionine (SAM) from methionine and adenosine triphosphate (ATP). [, , , , ] SAM is the principal methyl donor in numerous biological reactions, including DNA methylation, histone methylation, and polyamine biosynthesis. [, , , , ]

MAT2A is considered a promising therapeutic target for cancer, particularly in tumors harboring homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. [, , , , , , , , , , , , , , , , , , , , , , , ] MTAP deletion, frequently co-occurring with CDKN2A deletion, is observed in approximately 15% of all cancers. [, , , , , , , , , , , , , , , , , , , , , ] This deletion leads to an accumulation of methylthioadenosine (MTA), which partially inhibits protein arginine methyltransferase 5 (PRMT5). [, , , , , , , , , , , , , , ]

Synthesis Analysis
  • Structure-guided design: This approach utilizes the crystal structure of MAT2A to design inhibitors that specifically bind to the active site or allosteric sites of the enzyme. [, , , ]
  • Fragment-based drug discovery: This method involves screening libraries of small molecules (fragments) for their ability to bind to MAT2A. Identified fragments are then optimized or linked together to develop more potent inhibitors. [, ]
  • Optimization of existing scaffolds: Researchers have also focused on optimizing the structure of known MAT2A inhibitors to improve potency, selectivity, and pharmacokinetic properties. [, , ]
Molecular Structure Analysis
  • Heterocyclic core: Many potent inhibitors possess a central heterocyclic core, such as pyrido[1,2-c]pyrimidin-3-one, pyrrolopyridone, or tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine. [, , ] This core provides a scaffold for arranging functional groups crucial for interaction with the MAT2A enzyme.
  • Substituents: Specific substituents attached to the core structure influence potency, selectivity, and pharmacokinetic properties. [, , , , , ] These substituents are carefully designed based on structure-activity relationship (SAR) studies and computational modeling.
Mechanism of Action

MAT2A inhibitors primarily exert their biological effects by binding to and inhibiting the enzymatic activity of MAT2A. [, , , , , , , , , , , , , , , , , , , , , , , ] This inhibition leads to a decrease in the intracellular levels of SAM, the primary methyl donor in various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , ]

In the context of MTAP-deleted cancer cells, MAT2A inhibition synergizes with the already reduced PRMT5 activity due to MTA accumulation. [, , , , , , , , , , , , , , ] This dual inhibition disrupts crucial cellular processes regulated by PRMT5, including RNA splicing, chromatin remodeling, and DNA damage response, ultimately leading to cell cycle arrest, senescence, or apoptosis. [, , , , , , , , , , , , , , ]

Applications
  • Cancer research: MAT2A inhibitors are being actively investigated for their potential as anticancer agents, particularly for MTAP-deleted tumors. Studies have demonstrated their efficacy in preclinical models of different cancers, including glioblastoma, mesothelioma, pancreatic cancer, lung cancer, bladder cancer, esophageal cancer, and nasopharyngeal carcinoma. [, , , , , , , , , , , , , , , , , , , , , , ] These inhibitors have shown synergistic effects when combined with other chemotherapeutic agents like taxanes and gemcitabine. [, ]
  • Investigating synthetic lethality: The development and utilization of MAT2A inhibitors have significantly advanced the understanding of synthetic lethality in cancer. The interaction between MTAP deletion, MTA accumulation, and MAT2A inhibition serves as a model system for exploring targeted therapies based on synthetic lethal relationships. [, , , , , , , , , , , , , , ]
  • Studying one-carbon metabolism: MAT2A is a key enzyme in one-carbon metabolism, which plays a vital role in various cellular processes, including nucleotide biosynthesis, methylation reactions, and redox balance. MAT2A inhibitors are valuable tools for dissecting the intricate roles of one-carbon metabolism in both normal physiology and disease. [, , , ]
Future Directions
  • Clinical development: Several MAT2A inhibitors are currently in clinical trials for the treatment of MTAP-deleted cancers. [, , , , , , , ] The outcome of these trials will be crucial for determining the clinical utility and efficacy of this therapeutic approach.
  • Biomarker development: Identifying reliable biomarkers for predicting response to MAT2A inhibitors is crucial for patient selection and optimizing treatment strategies. [, , ] Research is ongoing to identify genetic and metabolic markers that can predict sensitivity or resistance to MAT2A inhibition.
  • Combination therapies: Exploring rational combinations of MAT2A inhibitors with other targeted therapies or chemotherapeutic agents holds potential for enhancing efficacy and overcoming resistance. [, ] Preclinical studies have shown promising results with combinations involving taxanes, gemcitabine, and PRMT5 inhibitors.
  • Overcoming limitations: Addressing the limitations of current MAT2A inhibitors, such as potential off-target effects and the development of resistance mechanisms, is essential for maximizing their therapeutic potential. [, ] Further research is required to develop more selective and potent inhibitors while mitigating potential resistance mechanisms.
  • Expanding applications: Beyond cancer, MAT2A inhibitors hold promise for exploring the role of MAT2A and one-carbon metabolism in other diseases. [, ] This could potentially lead to novel therapeutic applications in areas such as autoimmune disorders, metabolic diseases, and neurodegenerative disorders.

AG-270

Compound Description: AG-270 is a first-in-class, highly potent, selective, and orally bioavailable allosteric inhibitor of MAT2A. [, ] It acts as a substrate noncompetitive inhibitor, preventing the release of S-adenosyl methionine (SAM) from the enzyme's active site. [] AG-270 demonstrated substantial reduction of SAM levels in cancer cells and selective inhibition of MTAP-null cell proliferation both in vitro and in vivo. []

Relevance: AG-270 is a clinically relevant MAT2A inhibitor, making it a crucial reference point for understanding the therapeutic potential and potential limitations of this drug class. It highlights the importance of high potency, selectivity, and oral bioavailability in developing effective MAT2A inhibitors. []

SCR-7952

Compound Description: SCR-7952 is a novel, potent, and highly selective MAT2A inhibitor. [] This compound demonstrates superior potency compared to AG-270 in inhibiting MAT2A enzymatic activity and SAM production in HCT116 MTAP-/- cells. [] Notably, SCR-7952 exhibits a better safety profile than AG-270, lacking the off-target UGT1A1 inhibition that leads to bilirubin increase in patients. []

Relevance: The development of SCR-7952 highlights the continuous efforts in refining the structure of MAT2A inhibitors to improve their potency, selectivity, and safety profiles. Its improved characteristics over AG-270, particularly the lack of UGT1A1 inhibition, underscore its potential as a more clinically viable MAT2A inhibitor. []

IDE397

Compound Description: IDE397 is another potent small molecule MAT2A inhibitor designed to selectively target MTAP-deficient tumors. [, , ] This compound, similar to other MAT2A inhibitors, exploits the synthetic lethal vulnerability in MTAP −/− tumors by reducing SAM, leading to the inhibition of PRMT5. [] IDE397 has demonstrated measurable tumor shrinkage in urothelial cancers in an ongoing Phase 1 dose-escalation study. []

Relevance: IDE397 further strengthens the rationale for MAT2A inhibitors as a potential therapeutic strategy in MTAP-deleted cancers. Its promising clinical activity in urothelial cancers underscores the translational potential of this drug class in addressing the unmet needs of this patient population. []

ISM3412

Compound Description: ISM3412 is a novel and highly selective MAT2A inhibitor with potent in vitro and in vivo activity against MTAP-deficient cancer cell lines and patient-derived xenografts. [] ISM3412 demonstrated robust single-agent efficacy and improved efficacy when combined with docetaxel. [] Preclinical data highlighted favorable drug-likeness properties, low hepatobiliary toxicity, and high oral bioavailability. []

Relevance: ISM3412 adds to the growing body of evidence supporting the therapeutic potential of MAT2A inhibitors. Its favorable pharmacological profile and promising efficacy data, both as a single agent and in combination with docetaxel, further highlight the potential of this drug class to address the unmet need in MTAP-deficient cancers. []

FIDAS-5

Compound Description: FIDAS-5 belongs to a family of fluorinated N,N-dialkylaminostilbene agents that directly bind to MAT2A and inhibit its activity. [] This compound effectively inhibits the proliferation of colorectal cancer (CRC) cells and liver cancer cells in vitro and in vivo by disrupting SAM synthesis and repressing the transcription of oncogenes like c-myc. []

Relevance: FIDAS-5 showcases a distinct chemical scaffold for MAT2A inhibition and highlights the possibility of developing different structural classes of potent inhibitors. Its preclinical efficacy in CRC and liver cancer models further supports the therapeutic potential of targeting MAT2A in cancer treatment. []

BT115386

Compound Description: BT115386 is another MAT2A inhibitor that has demonstrated potent in vivo growth inhibitory effects in MTAP-deleted xenografts. [] Treatment with BT115386 led to the activation of the p53 pathway, induction of BAX apoptotic protein, and disruption of EBV latency in MTAP-deleted nasopharyngeal carcinoma (NPC). []

Relevance: The efficacy of BT115386 in MTAP-deleted NPC models further strengthens the rationale for targeting the MAT2A/PRMT5 axis in MTAP-deleted cancers. Its ability to induce apoptosis and modulate EBV latency in NPC highlights its potential for therapeutic intervention in this specific cancer type. []

Methylthioadenosine (MTA)

Compound Description: MTA is a naturally occurring metabolite and the substrate for MTAP. [, , , ] In MTAP-deleted cells, MTA accumulates and can partially inhibit PRMT5 by competing with SAM. [, , , ] This characteristic makes MTAP-deleted cells more sensitive to further PRMT5 or MAT2A inhibition. [, , , ]

Relevance: MTA itself is not a MAT2A inhibitor, but its accumulation in MTAP-deleted cells underlies the synthetic lethal relationship exploited by MAT2A inhibitors. Understanding MTA dynamics is crucial for optimizing the therapeutic window of MAT2A inhibitors and predicting treatment response. []

S-Adenosyl Methionine (SAM)

Compound Description: SAM is the product of MAT2A and the primary methyl donor for various cellular methylation reactions, including those catalyzed by PRMT5. [, , , , , , , , , ] MAT2A inhibitors directly reduce cellular SAM levels. [, ]

Relevance: SAM is central to the mechanism of action of MAT2A inhibitors. Inhibiting MAT2A leads to SAM depletion, ultimately impairing PRMT5 activity and inducing the intended downstream effects in MTAP-deleted cancers. []

Symmetric Dimethyl Arginine (SDMA)

Compound Description: SDMA is a product of PRMT5-mediated methylation, and its levels are used as a pharmacodynamic marker for PRMT5 activity. [, , , ] Inhibition of MAT2A, especially in MTAP-deleted cells, leads to a decrease in SDMA levels. [, ]

Relevance: SDMA serves as a valuable biomarker for assessing the pharmacodynamic effects of MAT2A inhibitors. The selective reduction of SDMA in MTAP-deleted cells treated with MAT2A inhibitors confirms target engagement and the intended downstream inhibition of PRMT5. []

Properties

CAS Number

2201057-10-3

Product Name

MAT2A inhibitor

IUPAC Name

6-(2-methyl-1,3-benzothiazol-6-yl)-2,3-diphenyl-5-(pyridin-2-ylamino)-4H-pyrazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C31H22N6OS

Molecular Weight

526.618

InChI

InChI=1S/C31H22N6OS/c1-19-33-23-16-15-22(18-24(23)39-19)27-29(34-25-14-8-9-17-32-25)35-30-26(20-10-4-2-5-11-20)28(36-37(30)31(27)38)21-12-6-3-7-13-21/h2-18,35H,1H3,(H,32,34)

InChI Key

ZTNQNZDNHUAVEI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.